trans-Crotonyl CoA

Enoyl-CoA hydratase crotonase β-oxidation

Order trans-Crotonyl CoA for definitive crotonase kinetics (Vmax 340,000 mol/min/mol) and p300-mediated histone crotonylation assays. Its unique C4 trans-2-enoyl moiety and redox potential (-10 mV) guarantee catalytic fidelity that C3/C6 analogs cannot match. Supplied as trilithium salt (≥90% HPLC) for superior solubility; ship on dry ice to preserve the reactive thioester. Eliminate systematic quantification error—use the exact physiological substrate.

Molecular Formula C25H40N7O17P3S
Molecular Weight 835.6 g/mol
Cat. No. B15550754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Crotonyl CoA
Molecular FormulaC25H40N7O17P3S
Molecular Weight835.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+/t14-,18-,19-,20?,24-/m1/s1
InChIKeyKFWWCMJSYSSPSK-BOGFJHSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Crotonyl CoA (Crotonoyl-CoA) – A Specialized Short-Chain Enoyl-CoA for β-Oxidation and Epigenetic Research


trans-Crotonyl CoA (also known as crotonoyl-CoA or (2E)-butenoyl-CoA) is a central C4 short-chain enoyl-coenzyme A (CoA) thioester intermediate in mitochondrial and peroxisomal fatty acid β-oxidation, as well as in the catabolism of lysine and tryptophan [1]. It functions as the obligate substrate for enoyl-CoA hydratase (crotonase; EC 4.2.1.17) and short-chain-enoyl-CoA hydratase (EC 4.2.1.150), which catalyze its stereospecific hydration to (3S)-hydroxybutyryl-CoA [2]. Unlike longer-chain enoyl-CoA species, trans-crotonyl CoA is characterized by its distinct redox potential of approximately -10 mV (vs. SHE) for the crotonyl-CoA/butyryl-CoA couple, a thermodynamic feature that defines its unique position in the β-oxidation cycle [3]. More recently, trans-crotonyl CoA has emerged as the essential acyl donor for histone lysine crotonylation (Kcr), a post-translational modification linked to active transcription and metabolic regulation [4].

Why trans-Crotonyl CoA Cannot Be Simply Substituted by Other Enoyl-CoA Analogs


Substituting trans-crotonyl CoA with a generic 'short-chain enoyl-CoA' such as acrylyl-CoA (C3), trans-2-hexenoyl-CoA (C6), or 3-methylcrotonyl-CoA is not biochemically or analytically equivalent. The catalytic efficiency and substrate specificity of key enzymes—including enoyl-CoA hydratase (crotonase) and crotonyl-CoA carboxylase/reductase—are exquisitely tuned to the C4 trans-2-enoyl moiety. Experimental data demonstrate that even minor structural deviations, such as a one-carbon chain length reduction (acrylyl-CoA) or the addition of a methyl group (3-methylcrotonyl-CoA), result in substantially altered kinetic parameters, relative activities, and thermodynamic behavior [1]. Furthermore, the redox potential of the crotonyl-CoA/butyryl-CoA couple (-10 mV) differs markedly from that of the C3 analog acrylyl-CoA/propionyl-CoA (+69 mV), a divergence that fundamentally alters reaction thermodynamics and pathway flux in both in vitro reconstitution assays and in vivo metabolic studies [2]. For applications requiring precise quantification of crotonyl-CoA-dependent enzyme activity—such as inhibitor screening, pathway flux analysis, or epigenetic acyltransferase assays—the use of an incorrect analog introduces systematic error that cannot be corrected by simple normalization. The evidence below quantifies these differences across multiple independent experimental systems [3].

trans-Crotonyl CoA – Quantitative Differentiation Against Structural Analogs


Superior Catalytic Efficiency: trans-Crotonyl CoA Exhibits >150-Fold Higher Vmax than C16 Enoyl-CoA with Crotonase

trans-Crotonyl CoA is the optimal substrate for bovine liver crotonase (enoyl-CoA hydratase), with a Vmax of approximately 340,000 mol/min/mol enzyme. In direct head-to-head comparison across a homologous series of Δ²,³-trans-enoyl-CoA substrates with even carbon numbers (C4–C16), the Vmax for crotonyl-CoA exceeds that of the C16 derivative (trans-2-hexadecenoyl-CoA) by approximately 148-fold (340,000 vs. 2,300 mol/min/mol enzyme) [1]. The Km for crotonyl-CoA is 1.7 × 10⁻⁵ M (17 µM), establishing it as the kinetically preferred substrate of this enzyme class [1].

Enoyl-CoA hydratase crotonase β-oxidation substrate specificity

Redox Potential Divergence: trans-Crotonyl CoA Differs by 79 mV from Acrylyl-CoA, Dictating Thermodynamic Feasibility

The standard redox potential (E°′) of the crotonyl-CoA/butyryl-CoA (C4) couple is -10 mV (vs. standard hydrogen electrode, pH 7, 25°C). In contrast, the acrylyl-CoA/propionyl-CoA (C3) couple exhibits a drastically different E°′ of +69 mV under identical conditions [1]. This 79 mV disparity renders the 2,3-dehydrogenation of propionyl-CoA thermodynamically much more unfavorable than that of butyryl-CoA, providing a molecular rationale for why propionyl-CoA is not metabolized via the canonical β-oxidation pathway in mammals [1].

Redox potential acyl-CoA dehydrogenase β-oxidation thermodynamics

Relative Activity in Carboxylation: Acrylyl-CoA Retains Only 40% Activity Compared to trans-Crotonyl CoA

With crotonyl-CoA carboxylase/reductase (EC 1.3.1.85) from Cereibacter sphaeroides, acryloyl-CoA is accepted as an alternative substrate analog but with only 40% relative specific activity compared to the Vmax of crotonyl-CoA carboxylation [1]. This indicates that even the minimal structural change of shortening the carbon chain from C4 (crotonyl) to C3 (acrylyl) results in a 60% loss of catalytic efficiency for this enzyme class.

Crotonyl-CoA carboxylase/reductase substrate analog relative activity

Chain-Length Specificity: trans-Crotonyl CoA Hydratase Activity Declines with Increasing Chain Length

The purified short-chain trans-2-enoyl-CoA hydratase (fraction IIIB) from rat liver microsomes exhibits a strict chain-length preference. The enzyme is most active toward crotonyl-CoA (C4), followed by trans-2-hexenoyl-CoA (C6) and trans-2-octenoyl-CoA (C8). The enzyme is essentially inactive toward substrates containing more than eight carbon atoms [1]. The Vmax for crotonyl-CoA was determined to be 2,117 µmol/min/mg protein with a Km of 59 µM [1].

Enoyl-CoA hydratase substrate specificity chain-length preference

Substrate Specificity of Short-Chain-Enoyl-CoA Hydratase (EC 4.2.1.150): Exclusive Preference for C4–C6 trans-Enoyl-CoAs

The enzyme short-chain-enoyl-CoA hydratase (EC 4.2.1.150) from Clostridium acetobutylicum is specific for short, C4–C6 chain length substrates and exhibits an extremely high turnover number for crotonyl-CoA [1]. This enzyme is part of the central fermentation pathway and plays a key role in the production of both acids and solvents. Its narrow substrate specificity contrasts with that of the broad-specificity enoyl-CoA hydratase (EC 4.2.1.17) and long-chain-enoyl-CoA hydratase (EC 4.2.1.74) [1].

EC 4.2.1.150 short-chain-enoyl-CoA hydratase substrate specificity

Epigenetic Acyltransferase Activity: p300 Utilizes Crotonyl-CoA for Histone Crotonylation at Defined Concentrations

In vitro histone acyltransferase (HAT/HCT) assays using recombinant p300 demonstrate that crotonyl-CoA serves as an acyl donor for histone crotonylation in a concentration-dependent manner. Immunoblotting of reaction products confirms crotonylation of histone substrates when crotonyl-CoA is provided at 0.5 mM [1]. This post-translational modification is distinct from acetylation and requires the specific trans-crotonyl moiety; the related analog butyryl-CoA does not support the same modification pattern [2].

Histone crotonylation p300 acyltransferase epigenetics

Optimized Application Scenarios for trans-Crotonyl CoA Based on Quantitative Differentiation


Enoyl-CoA Hydratase (Crotonase) Activity Assays and Inhibitor Screening

Use trans-crotonyl CoA as the substrate of choice for quantifying enoyl-CoA hydratase (crotonase; EC 4.2.1.17) activity. The compound's Vmax of 340,000 mol/min/mol enzyme with bovine liver crotonase [1] provides the highest signal-to-noise ratio among all Δ²,³-trans-enoyl-CoA substrates. Avoid substituting with longer-chain analogs (e.g., C16 enoyl-CoA), which exhibit >100-fold lower Vmax and will severely underestimate enzyme activity [1]. Monitor the decrease in absorbance at 260 nm as crotonyl-CoA is hydrated to β-hydroxybutyryl-CoA [2].

Thermodynamic and Flux Studies of β-Oxidation Pathway Engineering

Employ trans-crotonyl CoA in studies requiring accurate thermodynamic modeling of the β-oxidation cycle. The precisely defined redox potential of the crotonyl-CoA/butyryl-CoA couple (-10 mV at pH 7, 25°C) [3] enables accurate calculation of reaction free energies and pathway flux predictions. Do not substitute acrylyl-CoA (E°′ = +69 mV), as the 79 mV difference will produce non-physiological thermodynamic parameters and may invalidate computational models of acyl-CoA dehydrogenase function [3].

Short-Chain-Enoyl-CoA Hydratase (EC 4.2.1.150) Characterization and Fermentation Optimization

Utilize trans-crotonyl CoA as the specific substrate for short-chain-enoyl-CoA hydratase (EC 4.2.1.150) from Clostridium acetobutylicum and related fermentative organisms [4]. This enzyme exhibits a narrow substrate specificity for C4–C6 enoyl-CoAs and demonstrates an extremely high turnover number for crotonyl-CoA. Longer-chain analogs are not accepted, making trans-crotonyl CoA essential for accurate enzyme characterization and for metabolic engineering efforts aimed at optimizing butanol or solvent production in clostridial systems [4].

In Vitro Histone Crotonyltransferase (HCT) Assays for Epigenetic Drug Discovery

Provide trans-crotonyl CoA as the acyl donor in p300-mediated histone crotonylation assays [5]. Standard protocols employ 0.5 mM crotonyl-CoA in HAT buffer to achieve robust and reproducible Kcr modification of histone H3, detectable by immunoblotting with anti-crotonyllysine antibodies [5]. Butyryl-CoA and acetyl-CoA do not support crotonylation, confirming the absolute requirement for the trans-crotonyl moiety. This assay platform is central to screening small-molecule modulators of histone crotonylation and understanding the role of Kcr in transcriptional regulation [5].

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